Ethyl 3-mercaptopropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthetic Intermediate

Field: Organic Chemistry

Application: Ethyl 3-Mercaptopropanoate is a useful synthetic intermediate.

Method: It is used in the synthesis of various organic compounds.

Anti-MRSA Cephalosporins

Cell Culture and Transfection

Field: Biotechnology

Application: Ethyl 3-Mercaptopropionate is used in cell culture and transfection applications.

Outcome: The outcome is the successful culture and transfection of cells.

Chromatography

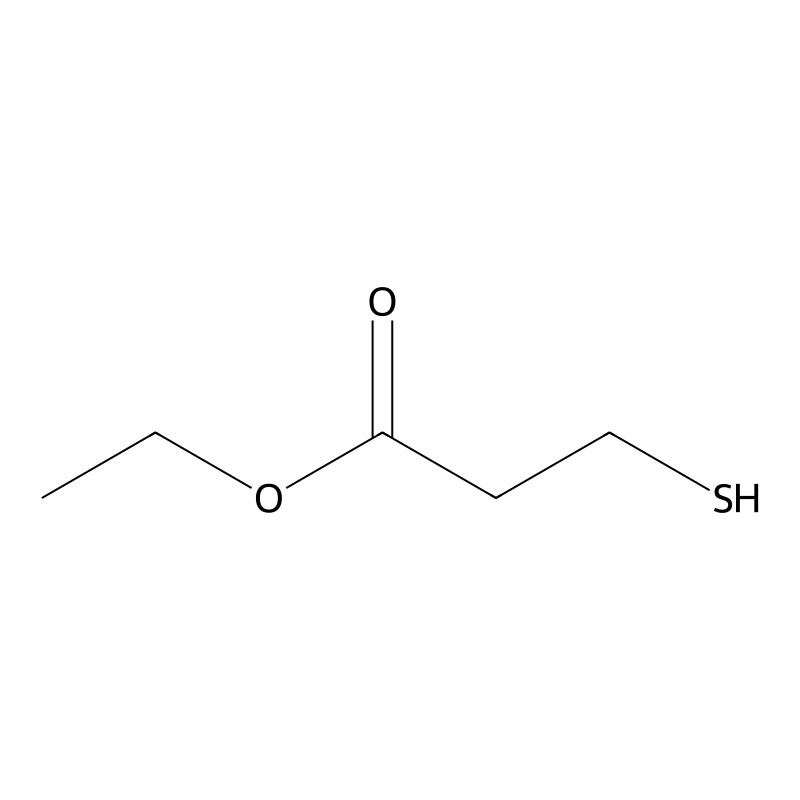

Ethyl 3-mercaptopropionate is an organic compound with the molecular formula C₅H₁₀O₂S. It is classified as a thioester, specifically an ester of 3-mercaptopropionic acid and ethanol. The compound appears as a colorless to pale yellow liquid with a distinctive odor, commonly used in various chemical syntheses and applications due to its functional thiol group.

Ethyl 3-mercaptopropionate is classified as an irritant, causing irritation to the eyes, respiratory system, and skin upon contact.

- Safety Data Sheet (SDS): Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures.

- Nucleophilic Aromatic Substitution: Ethyl 3-mercaptopropionate can act as a nucleophile in reactions with electrophilic aromatic compounds, facilitating the formation of substituted products .

- Esterification: It can react with carboxylic acids to form thioesters, which are useful intermediates in organic synthesis .

- Reductive Amination: The compound can be utilized in reductive amination processes, where it undergoes transformation to yield various amines .

Research indicates that ethyl 3-mercaptopropionate exhibits biological activity, particularly in the context of antimicrobial properties. Its thiol group is believed to contribute to its ability to interact with biological molecules, potentially affecting cellular processes. Studies have explored its efficacy against various pathogens, highlighting its potential as a bioactive agent .

Ethyl 3-mercaptopropionate can be synthesized through several methods:

- Ethanol and 3-Mercaptopropionic Acid Reaction: The most common method involves the reaction of ethanol with 3-mercaptopropionic acid under acidic conditions .

- Esterification: This method entails the reaction of an alcohol with a mercapto acid, typically in the presence of a catalyst to enhance yield.

- Thioester Formation: Another approach is using thioacids and alcohols directly, allowing for straightforward synthesis without intermediate steps .

Ethyl 3-mercaptopropionate has diverse applications across various fields:

- Polymer Synthesis: It is employed in the production of polymers due to its ability to form cross-links within polymer chains.

- Flavor and Fragrance Industry: The compound's unique odor makes it suitable for use in flavoring agents and fragrances.

- Pharmaceuticals: Its biological activity has led to exploration in drug development, particularly in antimicrobial formulations .

Studies investigating the interactions of ethyl 3-mercaptopropionate have focused on its reactivity with other chemical entities. For instance, its role as a nucleophile has been examined in various substitution reactions, revealing insights into its reactivity patterns and potential applications in synthetic organic chemistry . Additionally, research into its biological interactions has suggested mechanisms through which it may exert antimicrobial effects.

Ethyl 3-mercaptopropionate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Propyl 3-mercaptopropionate | C₆H₁₂O₂S | Longer alkyl chain; different solubility properties. |

| Methyl 3-mercaptopropionate | C₄H₈O₂S | Shorter alkyl chain; used similarly in synthesis. |

| Butyl 3-mercaptopropionate | C₇H₁₄O₂S | Increased hydrophobicity; potential for varied applications. |

Uniqueness of Ethyl 3-Mercaptopropionate

Ethyl 3-mercaptopropionate is unique due to its balanced hydrophilic and hydrophobic characteristics, which allow it to serve effectively in both aqueous and organic environments. This versatility enhances its utility in various chemical syntheses and applications compared to similar compounds.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 10 of 1438 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 1428 of 1438 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index